

# A Comparative Spectroscopic Guide to 2,6-Dibromo-3-methoxypyridine and its Analogs

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## Compound of Interest

Compound Name: 2,6-Dibromo-3-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic data for **2,6-Dibromo-3-methoxypyridine**, a significant heterocyclic intermediate in pharmaceutical and agrochemical research. Due to the limited availability of experimental spectroscopic data for **2,6-Dibromo-3-methoxypyridine** in public databases, this document provides a comparison with structurally related pyridine derivatives: 2-Bromo-3-methoxypyridine, 2-Chloro-3-methoxypyridine, 2-Bromo-5-methoxypyridine, and 3-methoxypyridine. Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2,6-Dibromo-3-methoxypyridine** are included to facilitate comparison.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-Dibromo-3-methoxypyridine** and its structural analogs. This data is essential for compound identification, characterization, and quality control.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )[1]

Compound	$\delta$ H-4 (ppm)	$\delta$ H-5 (ppm)	$\delta$ -OCH <sub>3</sub> (ppm)	Other Protons (ppm)	J (Hz)
2,6-Dibromo-3-methoxypyridine (Predicted)	7.4 (d)	7.0 (d)	3.9 (s)	-	$J_{4,5} = 8.5$
2-Bromo-3-methoxypyridine	7.12 (dd)	7.21 (dd)	3.90 (s)	$\delta$ H-6: 7.97 (dd)	$J_{4,5} = 8.0$ , $J_{5,6} = 4.8$ , $J_{4,6} = 1.6$
2-Chloro-3-methoxypyridine	7.24 (dd)	7.29 (dd)	3.93 (s)	$\delta$ H-6: 8.05 (dd)	$J_{4,5} = 7.8$ , $J_{5,6} = 4.7$ , $J_{4,6} = 1.5$
2-Bromo-5-methoxypyridine	7.15 (dd)	-	3.84 (s)	$\delta$ H-3: 7.42 (d), $\delta$ H-6: 8.19 (d)	$J_{3,4} = 8.8$ , $J_{4,6} = 2.8$
3-methoxypyridine	7.36 (m)	7.32 (m)	3.84 (s)	$\delta$ H-2: 8.32 (d), $\delta$ H-6: 8.19 (dd)	$J_{2,4} = 1.4$ , $J_{2,6} = 0.7$ , $J_{4,5} = 8.6$ , $J_{5,6} = 4.7$

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)[1]

Compound	$\delta$ C-2 (ppm)	$\delta$ C-3 (ppm)	$\delta$ C-4 (ppm)	$\delta$ C-5 (ppm)	$\delta$ C-6 (ppm)	$\delta$ -OCH <sub>3</sub> (ppm)
2,6-Dibromo-3-methoxyppyridine (Predicted)	145.0	153.0	115.0	130.0	140.0	57.0
2-Bromo-3-methoxyppyridine	142.4	155.1	122.8	128.4	150.3	56.5
2-Chloro-3-methoxyppyridine	146.9	154.2	123.5	121.8	145.8	56.4
2-Bromo-5-methoxyppyridine	141.8	123.1	140.2	155.9	148.1	55.8
3-methoxyppyridine	142.1	155.8	120.8	123.7	141.5	55.4

Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>)[1]

Compound	$\nu(\text{C-H})$ aromatic	$\nu(\text{C}=\text{C})$ , $\nu(\text{C}=\text{N})$	$\nu(\text{C-O-C})$	$\nu(\text{C-Br})$
2,6-Dibromo-3-methoxypyridine	~3050	~1550, 1390	~1070, 1040	~790, ~680
2-Bromo-3-methoxypyridine	~3060	1556, 1410	1076, 1049	~788
2-Chloro-3-methoxypyridine	~3070	~1560, 1415	~1080, 1050	-
2-Bromo-5-methoxypyridine	~3050	~1570, 1460	~1280, 1030	~780
3-methoxypyridine	~3040	~1580, 1470	~1290, 1040	-

Table 4: Mass Spectrometry Data (Electron Ionization)[1]

Compound	Molecular Formula	Molecular Weight ( g/mol )	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
2,6-Dibromo-3-methoxypyridine	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO	266.92	265/267/269	250/252/254 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 237/239/241 ([M-CO] <sup>+</sup> ), 187/189 ([M-Br] <sup>+</sup> ), 158/160 ([M-Br-CO] <sup>+</sup> ), 108 ([M-2Br] <sup>+</sup> )
2-Bromo-3-methoxypyridine	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	187/189	158/160 ([M-CHO] <sup>+</sup> ), 146/148 ([M-CH <sub>3</sub> -CO] <sup>+</sup> ), 108 ([M-Br] <sup>+</sup> ), 78
2-Chloro-3-methoxypyridine	C <sub>6</sub> H <sub>6</sub> ClNO	143.57	143/145	114/116 ([M-CHO] <sup>+</sup> ), 102/104 ([M-CH <sub>3</sub> -CO] <sup>+</sup> ), 108 ([M-Cl] <sup>+</sup> ), 78
2-Bromo-5-methoxypyridine	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	187/189	159/161 ([M-CO] <sup>+</sup> ), 108 ([M-Br] <sup>+</sup> ), 78
3-methoxypyridine	C <sub>6</sub> H <sub>7</sub> NO	109.13	109	80 ([M-CHO] <sup>+</sup> ), 78 ([M-CH <sub>3</sub> O] <sup>+</sup> )

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established procedures for similar compounds.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is used as an internal standard. The

solution is then transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: 400 MHz spectrometer.
  - Parameters: A spectral width of approximately 16 ppm is used with a 30-degree pulse angle and a relaxation delay of 1 second.
  - Acquisition: 16-32 scans are acquired to ensure a good signal-to-noise ratio.
  - Processing: The data is processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. The spectrum is referenced to the TMS signal at 0.00 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 100 MHz spectrometer with proton decoupling.
  - Parameters: A spectral width of approximately 240 ppm is used with a 45-degree pulse angle and a relaxation delay of 2 seconds.
  - Acquisition: 1024-2048 scans are acquired.
  - Processing: The data is processed with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. The spectrum is referenced to the solvent signal of  $\text{CDCl}_3$  at 77.16 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - Instrument: FT-IR spectrometer.
  - Range: Data is collected in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Scans: 16-32 scans are performed to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the empty ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

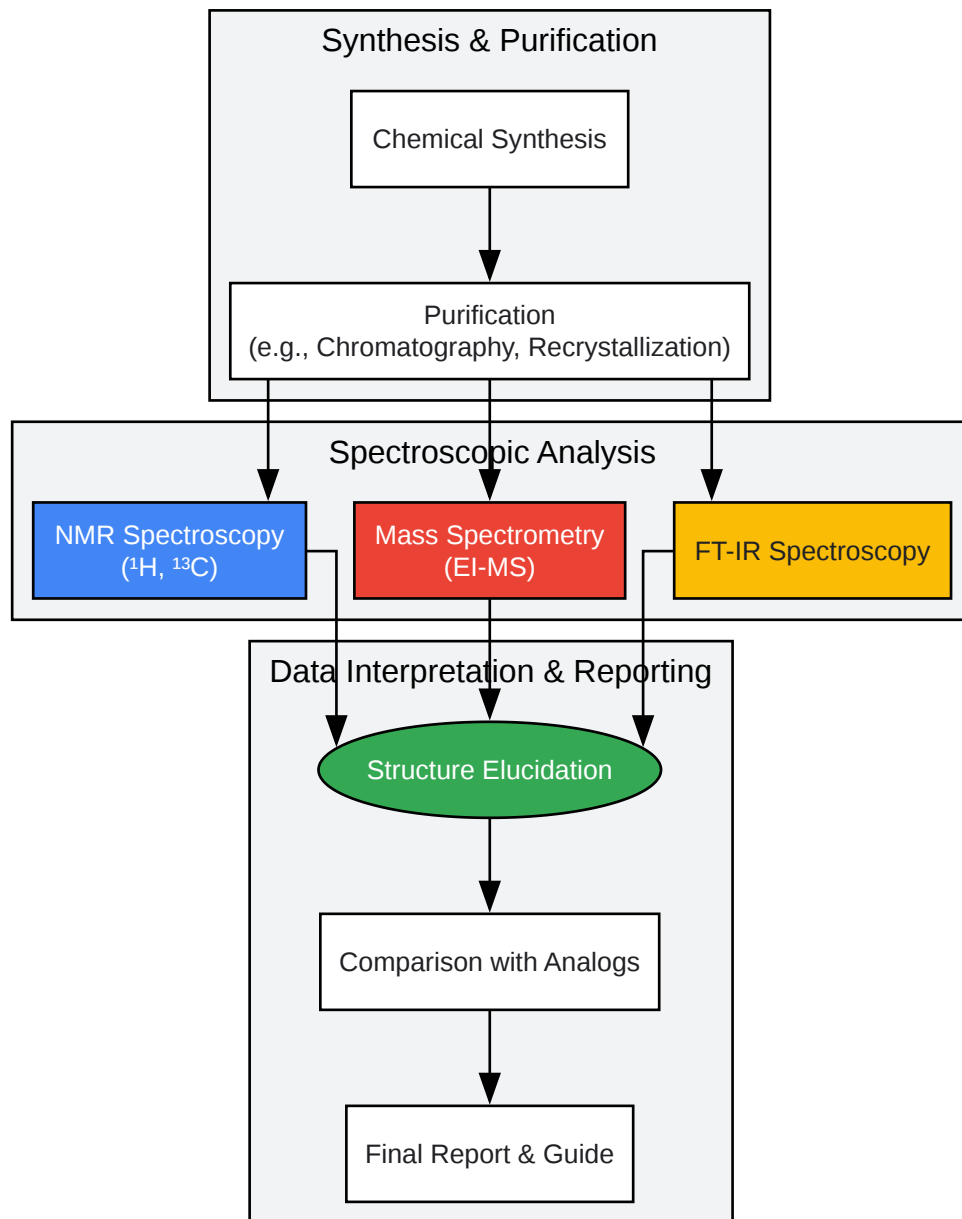
## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS).
- Ionization: Electron Ionization (EI) is used at 70 eV.
- Mass Analysis: A mass range of  $m/z$  50-350 is scanned to detect the molecular ion and significant fragment ions.
- Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. The characteristic isotopic patterns for bromine ( $^{79}\text{Br}/^{81}\text{Br}$ ) are key indicators for bromine-containing ions.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like **2,6-Dibromo-3-methoxypyridine**.

## Workflow for Spectroscopic Analysis



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## References

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